molecular formula C8H10N4 B3105006 (7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanamine CAS No. 1515112-71-6

(7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanamine

Cat. No.: B3105006
CAS No.: 1515112-71-6
M. Wt: 162.19
InChI Key: RUMVWHKZCHGPIT-UHFFFAOYSA-N
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Description

(7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanamine is a heterocyclic compound that features a pyrrolo[2,3-d]pyrimidine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Mechanism of Action

Target of Action

The primary target of (7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanamine is the Janus kinase 1 (JAK1) . JAK1 is a type of protein tyrosine kinase that plays a crucial role in the JAK-STAT signaling pathway, which is involved in cell growth, survival, development, and differentiation .

Mode of Action

This compound interacts with JAK1 in a selective manner . The compound exhibits an IC50 value of 8.5 nM against JAK1, indicating its high affinity and specificity for this target . The interaction between the compound and JAK1 inhibits the kinase activity of JAK1, thereby modulating the JAK-STAT signaling pathway .

Biochemical Pathways

The inhibition of JAK1 by this compound affects the JAK-STAT signaling pathway . This pathway is involved in transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, which triggers DNA transcription and activity in the cell .

Pharmacokinetics

The pharmacokinetic properties of this compound have been studied using in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) tests . These tests help to understand the compound’s bioavailability, which is crucial for its efficacy .

Result of Action

The inhibition of JAK1 by this compound leads to modulation of the JAK-STAT signaling pathway . This can result in various cellular effects, depending on the specific biological context. For instance, it can influence cell growth and differentiation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanamine typically involves multi-step organic reactionsSubsequent steps include cyclization reactions catalyzed by gold and sodium hydride (NaH) to form the pyrrolo[2,3-d]pyrimidine core .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods mentioned above, with a focus on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrrolo[2,3-d]pyrimidine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents such as lithium aluminum hydride (LiAlH₄), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolo[2,3-d]pyrimidine oxides, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in chemical synthesis .

Scientific Research Applications

(7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanamine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: This compound shares a similar core structure but differs in the position of the substituent.

    6-Amino-7-deazapurine: Another heterocyclic compound with a similar pyrimidine core.

    6-Chloro-7-deazapurine: Similar in structure but with a chlorine substituent.

Uniqueness

(7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanamine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable scaffold for the development of selective enzyme inhibitors and other bioactive molecules .

Properties

IUPAC Name

(7-methylpyrrolo[2,3-d]pyrimidin-5-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4/c1-12-4-6(2-9)7-3-10-5-11-8(7)12/h3-5H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUMVWHKZCHGPIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CN=CN=C21)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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